molecular formula C12H10N2O2 B8559014 methyl 2-(5-cyano-1H-indol-3-yl)acetate

methyl 2-(5-cyano-1H-indol-3-yl)acetate

Cat. No. B8559014
M. Wt: 214.22 g/mol
InChI Key: GSIQVNSIWHWHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-cyano-1H-indol-3-yl)acetate is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-(5-cyano-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)5-9-7-14-11-3-2-8(6-13)4-10(9)11/h2-4,7,14H,5H2,1H3

InChI Key

GSIQVNSIWHWHOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step H (2): To a solution of methyl 2-(5-bromo-1H-indol-3-yl)acetate (134 mg, 0.5 mmol) in NMP (1.0 mL) was added copper(I) cyanide (54 mg, 0.6 mmol). The reaction mixture was microwaved at 180° C. for 1.5 h. More copper (I) cyanide (54 mg, 0.6 mmol) was added, and the mixture was microwaved again at 180° C. for 2 h. 100 mL of EtOAc was added, and the reaction mixture was washed with 1.0 N HCl and H2O. The organic layer was dried and the residue was purified by flash chromatography to give 50 mg of the methyl 2-(5-cyano-1H-indol-3-yl)acetate (yield 47%). MS (ESI) (M+H)+=215.16. 1H NMR (500 MHz, CDCl3) δ ppm 3.73 (s, 3 H) 3.77 (s, 2 H) 7.26 (d, J=2.14 Hz, 1 H) 7.37 (d, J=8.24 Hz, 1 H) 7.40 (dd, J=8.24, 1.22 Hz, 1 H) 7.95 (s, 1 H) 8.54 (s, 1 H).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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